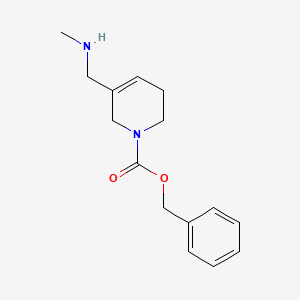
Chromozym Pca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Lys(Z)-Pro-Arg-pNA is a synthetic peptide substrate commonly used in biochemical research. This compound is composed of D-lysine (Z-protected), proline, arginine, and para-nitroaniline (pNA). The Z-protection (benzyloxycarbonyl) group is used to protect the amino group of lysine during peptide synthesis. The para-nitroaniline group serves as a chromogenic or fluorogenic reporter, making this compound useful in various enzymatic assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Lys(Z)-Pro-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (para-nitroaniline) to a solid resin. The amino acids are then sequentially added using coupling reagents such as HBTU (N,N,N’,N’-tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). Each amino acid is protected by a temporary protecting group, such as Fmoc (fluorenylmethyloxycarbonyl), which is removed before the next amino acid is added. The Z-protection group on lysine is introduced during the synthesis to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of D-Lys(Z)-Pro-Arg-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The scalability of SPPS allows for the efficient production of large quantities of the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
D-Lys(Z)-Pro-Arg-pNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing para-nitroaniline, which can be detected spectrophotometrically.
Deprotection: The Z-protection group can be removed under acidic conditions, revealing the free amino group of lysine.
Oxidation and Reduction: The para-nitroaniline group can undergo redox reactions, which can be used to study the redox properties of the compound.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or chymotrypsin are commonly used to hydrolyze the peptide bond.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Z-protection group.
Oxidation and Reduction: Reducing agents like dithiothreitol (DTT) or oxidizing agents like hydrogen peroxide can be used to study the redox behavior of the para-nitroaniline group.
Major Products Formed
Hydrolysis: The major product is para-nitroaniline, which can be quantified to measure enzymatic activity.
Deprotection: The major product is the free amino group of lysine, which can participate in further reactions.
Wissenschaftliche Forschungsanwendungen
D-Lys(Z)-Pro-Arg-pNA has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study protease activity.
Molecular Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in diagnostic assays to detect protease activity in various diseases.
Industry: Applied in the development of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of D-Lys(Z)-Pro-Arg-pNA involves its interaction with proteolytic enzymes. The enzyme recognizes the peptide sequence and cleaves the peptide bond, releasing para-nitroaniline. The release of para-nitroaniline results in a color change that can be measured spectrophotometrically. This allows researchers to quantify enzyme activity and study the kinetics of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Lys(Z)-Pro-Arg-AMC: Similar to D-Lys(Z)-Pro-Arg-pNA but with a different chromogenic group (7-amino-4-methylcoumarin).
D-Lys(Z)-Pro-Arg-MCA: Another similar compound with a different chromogenic group (4-methylcoumarin-7-amide).
Uniqueness
D-Lys(Z)-Pro-Arg-pNA is unique due to its para-nitroaniline group, which provides a distinct chromogenic signal upon enzymatic cleavage. This makes it particularly useful in assays where a clear and measurable color change is required. Additionally, the Z-protection group on lysine ensures that the peptide remains stable during synthesis and storage .
Eigenschaften
Molekularformel |
C31H43N9O7 |
|---|---|
Molekulargewicht |
653.7 g/mol |
IUPAC-Name |
benzyl N-[5-amino-6-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35) |
InChI-Schlüssel |
YWHUQKVJEWMJES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol](/img/structure/B12296664.png)

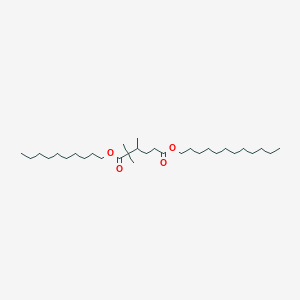



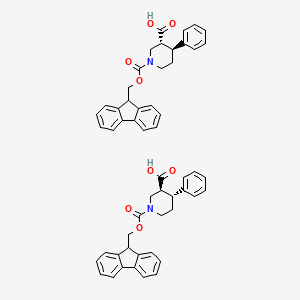
![(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide](/img/structure/B12296709.png)
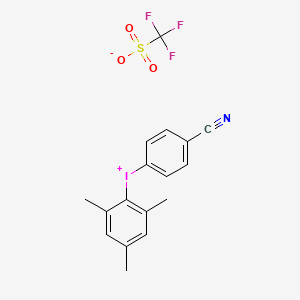
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12296719.png)
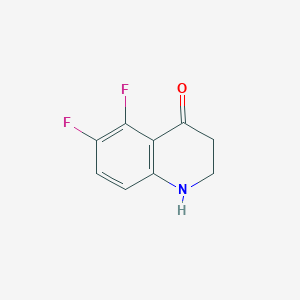
![N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B12296728.png)
![17-Ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one](/img/structure/B12296747.png)
